An In-depth Technical Guide to 3-Methylbutanethioamide: Molecular Structure, Properties, and Synthesis
An In-depth Technical Guide to 3-Methylbutanethioamide: Molecular Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylbutanethioamide, an aliphatic primary thioamide, represents a foundational structure within a class of compounds of significant interest to medicinal and synthetic chemists. As sulfur-containing isosteres of amides, thioamides exhibit unique physicochemical properties, including altered hydrogen bonding capabilities, increased lipophilicity, and distinct reactivity profiles. These characteristics make them valuable moieties in drug design and as versatile intermediates for the synthesis of complex heterocyclic systems.[1]
The substitution of the carbonyl oxygen in an amide with a sulfur atom can profoundly impact a molecule's biological activity. This modification can enhance binding affinity to protein targets, improve metabolic stability by resisting enzymatic hydrolysis, and alter pharmacokinetic properties.[2][1] Thioamides have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, and antitumor effects, making them a compelling scaffold for drug discovery programs.[3]
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and a validated synthetic protocol for 3-Methylbutanethioamide. It is intended to serve as a practical resource for researchers, enabling the reliable synthesis and characterization of this and structurally related compounds.
Molecular Structure and Properties
The fundamental attributes of 3-Methylbutanethioamide are summarized below, providing a quantitative basis for its use in experimental settings.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₁NS | [4] |
| Molecular Weight | 117.21 g/mol | [4] |
| IUPAC Name | 3-methylbutanethioamide | |
| CAS Number | 16536-95-1 | [4] |
| Canonical SMILES | CC(C)CC(=S)N | |
| InChI | InChI=1S/C5H11NS/c1-4(2)3-5(6)7/h4H,3H2,1-2H3,(H2,6,7) |
Structural Representation
The molecular structure of 3-Methylbutanethioamide is characterized by an isobutyl group attached to a primary thioamide functional group (-C(=S)NH₂).
Caption: 2D structure of 3-Methylbutanethioamide.
Synthesis of 3-Methylbutanethioamide
The most direct and reliable method for the synthesis of primary thioamides is the thionation of the corresponding primary amide. Lawesson's reagent is a preferred thionating agent for this transformation due to its mild reaction conditions, high yields, and operational simplicity compared to other reagents like phosphorus pentasulfide.[5][6]
The proposed synthesis involves the conversion of the readily available starting material, 3-methylbutanamide (also known as isovaleramide), to 3-Methylbutanethioamide using Lawesson's reagent.
Synthetic Workflow
Caption: Synthesis of 3-Methylbutanethioamide via thionation.
Experimental Protocol: Thionation of 3-Methylbutanamide
This protocol is adapted from established procedures for the thionation of amides using Lawesson's reagent.[5][7]
Materials:
-
3-Methylbutanamide (Isovaleramide)
-
Lawesson's Reagent (LR)
-
Anhydrous Tetrahydrofuran (THF) or Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methylbutanamide (1.0 eq) in anhydrous THF (or toluene) to a concentration of approximately 0.2 M.
-
Addition of Lawesson's Reagent: To the stirred solution, add Lawesson's reagent (0.5 - 0.6 eq) in one portion at room temperature. Note: The stoichiometry is based on the dimeric structure of LR.
-
Reaction: Stir the mixture at room temperature or gently heat to 50-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amide is consumed.
-
Work-up: a. Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent. b. Redissolve the residue in ethyl acetate. c. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x). Causality: The bicarbonate wash is crucial for removing acidic phosphorus-containing byproducts from the Lawesson's reagent, which simplifies purification.[7] d. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography, eluting with a hexanes/ethyl acetate gradient, to afford pure 3-Methylbutanethioamide.
Analytical Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum of 3-Methylbutanethioamide is expected to show four distinct signals corresponding to the four unique proton environments in the molecule.
-
~ δ 7.5-9.5 ppm (2H, broad singlet): Protons of the -NH₂ group. Thioamide N-H protons are typically deshielded and often appear as two separate broad signals due to hindered rotation around the C-N bond.
-
~ δ 2.5-2.8 ppm (2H, doublet): The -CH₂- protons adjacent to the thioamide group.
-
~ δ 2.0-2.3 ppm (1H, multiplet): The -CH- proton of the isobutyl group.
-
~ δ 0.9-1.1 ppm (6H, doublet): The two equivalent -CH₃ groups of the isobutyl moiety.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum is predicted to display four signals, one for each chemically distinct carbon atom.
-
~ δ 200-210 ppm: The C=S carbon of the thioamide. This is significantly downfield compared to a typical amide C=O carbon (170-185 ppm) due to the lower electronegativity and higher polarizability of sulfur.[8][9]
-
~ δ 50-55 ppm: The -CH₂- carbon.
-
~ δ 25-30 ppm: The -CH- carbon.
-
~ δ 22-25 ppm: The equivalent -CH₃ carbons.
Infrared (IR) Spectroscopy
The IR spectrum provides a reliable method to confirm the conversion of the amide to the thioamide by observing the disappearance of the C=O stretch and the appearance of characteristic thioamide bands.
-
N-H Stretching: Two bands in the region of 3300-3100 cm⁻¹ , characteristic of a primary amine/amide group.
-
C=S Stretching (Thioamide I band): A strong absorption in the range of 1200-1400 cm⁻¹ . The C=S stretch is often coupled with other vibrations and can be less intense and broader than a C=O stretch.
-
Disappearance of C=O Stretch: The absence of the strong C=O stretching band from the starting 3-methylbutanamide, which would typically appear around 1650 cm⁻¹ , is a key indicator of a successful reaction.
Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the compound and can provide structural information through fragmentation analysis.
-
Molecular Ion (M⁺): A peak at m/z = 117 , corresponding to the molecular weight of C₅H₁₁NS.
-
Key Fragmentation: Common fragmentation pathways for aliphatic compounds include the loss of alkyl fragments. A significant fragment would be expected from the cleavage of the C-C bond alpha to the thioamide group, leading to the loss of an isobutyl radical (mass 57), or the loss of a propyl radical (mass 43) via McLafferty-type rearrangement if sterically feasible.[10][11]
Safety and Handling
As a specific Safety Data Sheet (SDS) for 3-Methylbutanethioamide is not widely available, handling precautions should be based on those for analogous aliphatic thioamides and sulfur-containing organic compounds.
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Hazards: Thioamides should be treated as potentially harmful. Many sulfur-containing compounds have unpleasant odors and can be irritants. Lawesson's reagent and its byproducts have a strong, unpleasant odor and should be handled with care in a fume hood.[12][13]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
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